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Compound of Interest

Compound Name: Tnir7-1A

Cat. No.: B15617092

Technical Support Center: Tnir7-1A

Welcome to the technical support center for Tnir7-1A, a near-infrared fluorescent protein
engineered for exceptional performance in long-term live-cell imaging. This resource provides
troubleshooting guidance and answers to frequently asked questions to help you optimize your
experiments and achieve high-quality, stable imaging data.

Frequently Asked Questions (FAQSs)

Q1: What is Tnir7-1A and what are its primary applications?

Tnir7-1A is a novel, monomeric near-infrared fluorescent protein designed for high
photostability and brightness. Its excitation and emission spectra in the near-infrared range
minimize phototoxicity and tissue autofluorescence, making it ideal for demanding applications
such as long-term live-cell imaging, deep-tissue imaging, and tracking of dynamic cellular
processes in real-time.

Q2: What are the key spectral properties of Tnir7-1A?

The spectral and photophysical properties of Tnir7-1A are summarized below. Brightness is a
product of the molar extinction coefficient and the quantum yield.[1]
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Property Value

Excitation Maximum ~700 nm

Emission Maximum ~750 nm

Molar Extinction Coefficient (g) >100,000 M~tcm—1
Quantum Yield (®) ~0.20

Molecular Brightness (g * @) >20,000

Q3: How does the photostability of Tnir7-1A compare to other fluorescent proteins?

Tnir7-1A has been engineered for superior photostability compared to many conventional
fluorescent proteins, allowing for extended imaging periods with minimal signal loss. While
photostability is influenced by experimental conditions, Tnir7-1A is designed to outperform
standard fluorescent proteins under continuous illumination.

Troubleshooting Guide: Improving Tnir7-1A
Photostability

Even with a highly photostable protein like Tnir7-1A, photobleaching can occur during long-
term imaging experiments.[2][3] This guide addresses common issues and provides solutions
to maximize signal stability.

Issue 1: Rapid photobleaching is observed during time-lapse imaging.

o Cause: The primary cause of photobleaching is excessive exposure to excitation light.[3] The
rate of photobleaching is non-linearly dependent on the excitation power.[4]

e Solutions:

o Reduce Excitation Power: Use the lowest laser power or illumination intensity that
provides an adequate signal-to-noise ratio. Neutral density filters can be used to attenuate
the excitation light.[3]
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o Minimize Exposure Time: Use the shortest possible exposure time for your camera or
detector.

o Optimize Imaging Intervals: Increase the time between image acquisitions to the longest
interval that still captures the biological process of interest.

o Use Sensitive Detectors: Employing high quantum efficiency detectors (e.g., SCMOS
cameras) allows for lower excitation light levels.

Issue 2: High background fluorescence obscures the Tnir7-1A signal.

o Cause: Background fluorescence can originate from the cell culture medium, imaging dish,
or autofluorescence from the cells themselves.

e Solutions:

o Use Imaging-Specific Media: Switch to a phenol red-free medium with reduced
background fluorescence.[5]

o Properly Prepare Imaging Chambers: Use imaging dishes with high-quality glass or
polymer coverslips (No. 1.5) suitable for high-resolution microscopy.

o Background Subtraction: Use image processing software to subtract the background
signal from your images.

Issue 3: Signs of phototoxicity are observed in the cells (e.g., blebbing, apoptosis).

o Cause: High-intensity light, especially at shorter wavelengths, can be toxic to cells. Although
Tnir7-1A is excited in the near-infrared spectrum to reduce phototoxicity, very high light
doses can still be damaging.

e Solutions:

o Further Reduce Illlumination: Implement the strategies mentioned in "Issue 1" to minimize
the total light dose delivered to the sample.

o Maintain Optimal Environmental Conditions: Use a stage-top incubator to maintain proper
temperature, humidity, and COz2 levels throughout the experiment.[5]
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o Consider Alternative Imaging Modalities: Techniques like spinning disk confocal or light-
sheet microscopy can reduce phototoxicity compared to point-scanning confocal
microscopy.[4]

Experimental Protocols
Protocol 1: Assessing Tnir7-1A Photostability in Live Cells

This protocol provides a standardized method for quantifying the photostability of Tnir7-1A in
your specific experimental setup.[4]

e Cell Culture and Transfection:
o Plate cells on a glass-bottom imaging dish suitable for your microscope.

o Transfect cells with a vector encoding your Tnir7-1A fusion protein and allow for
expression (typically 24-48 hours).

e Microscope Setup:
o Use a confocal or widefield microscope equipped for near-infrared imaging.
o Set the environmental chamber to 37°C and 5% COs-.
o Locate a field of view with several healthy, expressing cells.

e Image Acquisition:

o Set the excitation laser/light source to the desired power level (start with a low power
setting).

o Acquire a time-lapse series of images (e.g., one frame every 30 seconds for 30 minutes).
Keep all acquisition parameters (laser power, exposure time, detector gain) constant
throughout the experiment.

o Data Analysis:
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o Select several regions of interest (ROIs) within the expressing cells and a background
ROI.

o Measure the mean fluorescence intensity for each ROI at each time point.
o Subtract the background intensity from the cell intensity at each time point.
o Normalize the intensity values to the initial time point (t=0).

o Plot the normalized intensity as a function of time. The rate of decay represents the
photobleaching rate. The time to 50% intensity is the half-life (t¥%).

Protocol 2: General Live-Cell Imaging with Tnir7-1A
This protocol outlines a general workflow for long-term imaging experiments.
e Sample Preparation:

o Prepare cells expressing Tnir7-1A on a suitable imaging dish.

o Replace the culture medium with a live-cell imaging solution to reduce background
fluorescence.[5]

e Microscope and Environmental Control:

o Ensure the microscope is equipped with a stage-top incubator and is fully equilibrated to
37°C and 5% COa.

e Image Acquisition Setup:
o Find the region of interest using the lowest possible light intensity.

o Optimize acquisition settings (laser power, exposure time, gain) to achieve a good signal
with minimal excitation light.

o Set up the time-lapse parameters (interval and duration) appropriate for the biological
guestion.
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e Long-Term Imaging:
o Start the time-lapse acquisition.

o Use an autofocus system if necessary, but be aware that it can increase light exposure.[5]
If possible, use it sparingly or rely on a hardware-based focus drift correction system.

o Post-Acquisition Processing:
o Apply background subtraction and any necessary image corrections.

o Analyze the data to extract quantitative information about the dynamic process being
studied.

Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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